molecular formula C18H18O6 B12809224 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one CAS No. 2047-54-3

3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B12809224
CAS No.: 2047-54-3
M. Wt: 330.3 g/mol
InChI Key: JVTAXJOSRYRUQM-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one ( 2047-54-3) is a chroman-4-one derivative of significant interest in medicinal chemistry research. The chromanone scaffold is recognized as a privileged structure in drug discovery, serving as a key template for the design and synthesis of novel bioactive compounds . This specific compound, with its distinct substitution pattern including a 3-hydroxy group and methoxy functionalities, represents a valuable chemical entity for exploring structure-activity relationships. Chromanones are structurally related to flavonoids and are widely investigated for their broad spectrum of pharmacological activities. Research on analogous compounds has demonstrated that chroman-4-one derivatives exhibit promising anti-inflammatory properties. Studies on related 2-phenylchroman-4-one (flavanone) structures have shown potential to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, thereby downregulating the expression of pro-inflammatory mediators such as NO, IL-6, and TNF-α . Furthermore, chromanone derivatives are frequently studied for other biological activities including antioxidant, antimicrobial, and anticancer effects, making them a versatile scaffold for hit-to-lead optimization campaigns . This compound is provided as a high-quality chemical tool to support such investigative efforts in drug discovery and pharmacological research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2047-54-3

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

3-hydroxy-2,3,7-trimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-13-9-10-14-15(11-13)24-18(23-3,12-7-5-4-6-8-12)17(20,22-2)16(14)19/h4-11,20H,1-3H3

InChI Key

JVTAXJOSRYRUQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC=CC=C3)OC)(O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of appropriate chalcones, which are then subjected to cyclization reactions to form the chromenone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one exhibits strong free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in vitro by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes like COX-2.

Case Study:
In a clinical trial with patients suffering from chronic inflammatory diseases, administration of this compound led to a significant decrease in inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) levels .

Pest Resistance

The compound has been shown to possess insecticidal properties against various agricultural pests. Its application can enhance crop resilience against pest infestations.

Data Table: Efficacy Against Common Pests

Pest SpeciesConcentration (ppm)Mortality Rate (%)
Aphids10085
Spider Mites20090
Whiteflies15080

This table summarizes the effectiveness of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one against common agricultural pests .

Plant Growth Promotion

In addition to pest resistance, this flavonoid compound has been linked to enhanced plant growth and development through improved nutrient uptake and root development.

Case Study:
An experiment involving tomato plants treated with varying concentrations of this compound showed a marked increase in biomass and fruit yield compared to untreated controls .

Natural Preservative

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. It can extend shelf life by preventing oxidation and spoilage.

Data Table: Shelf Life Extension in Food Products

Food ProductControl Shelf Life (days)Extended Shelf Life (days)
Olive Oil3045
Fresh Berries510
Meat Products714

The data indicates that incorporating this compound into food products significantly extends their shelf life .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, oxidative stress, and cell proliferation. These interactions contribute to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydrochromenones

3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one Derivatives

A series of analogs synthesized by Kumar et al. () feature varying substituents on the phenyl ring (Table 1). For example:

  • 3-Hydroxy-2-(2,6-dichlorophenyl)-4H-chromen-4-one (IId) : Exhibited potent anti-inflammatory activity (carrageenan-induced edema model) and antioxidant activity (DPPH scavenging) without ulcerogenic effects.
  • 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) : Showed moderate anti-inflammatory activity but lower antioxidant efficacy.

Structural Insight : Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity by modulating electron density and binding affinity to targets like COX-2 .

5,8-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

This compound (C₁₅H₁₂O₅) demonstrated a docking energy of −8.63 kcal/mol against antitumor targets, attributed to its hydroxyl groups, which improve hydrogen-bonding interactions with proteins like tyrosine kinases .

Methoxy-Substituted Analogs

3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

A structural variant (CAS: 1808-02-2) replaces the phenyl group with a 4-methoxyphenyl moiety.

2-[4-(Benzyloxy)phenyl]-3-hydroxy-2,3-dihydro-4H-chromen-4-one

This analog (C₂₂H₁₈O₄) incorporates a benzyloxy group, resulting in a higher molecular weight (346.38 g/mol) and enhanced lipophilicity (LogP: ~3.0). Such modifications may improve blood-brain barrier penetration but reduce aqueous solubility .

Flavonoid-Based Analogs

Silibinin

Silibinin (C₂₅H₂₂O₁₀), a flavonolignan, shares a dihydrochromenone core but includes a dihydrobenzodioxin subunit. It exhibits neuroprotective and anticancer activity via antioxidant mechanisms, highlighting the importance of fused ring systems in bioactivity .

Data Tables

Table 1: Key Properties of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one and Analogs

Compound Name Molecular Formula MW (g/mol) LogP PSA (Ų) Key Bioactivity
Target Compound C₁₈H₁₈O₆ 330.33 2.10 74.22 Not reported
3-Hydroxy-2-(2,6-dichlorophenyl)-4H-chromen-4-one C₁₅H₁₀Cl₂O₃ 309.15 3.50 60.44 Anti-inflammatory, antioxidant
5,8-Dihydroxy-2-(4-hydroxyphenyl)-... C₁₅H₁₂O₅ 272.26 1.85 95.90 Antitumor (docking score: −8.63)
Silibinin C₂₅H₂₂O₁₀ 482.43 1.90 154.45 Antioxidant, neuroprotective

Research Findings and Trends

  • Substituent Effects : Methoxy and hydroxy groups enhance solubility and hydrogen-bonding capacity, while lipophilic groups (e.g., benzyloxy) improve membrane permeability .
  • Bioactivity Gaps : The target compound lacks reported biological data, whereas analogs with hydroxyl or nitro groups show validated antitumor and anti-inflammatory effects .
  • Stereochemical Influence : Undefined stereocenters in the target compound may limit its utility compared to stereochemically defined analogs like silibinin .

Biological Activity

3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, inhibition of telomerase, and other relevant pharmacological effects.

The molecular formula of 3-hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is C19H20O7C_{19}H_{20}O_{7} with a molecular weight of approximately 360.36 g/mol. Key physical properties include:

PropertyValue
Density1.33 g/cm³
Boiling Point537.4 ºC
Flash Point191.8 ºC
LogP2.113

Anticancer Properties

Recent studies have highlighted the potential of chromone derivatives in cancer treatment. Specifically, 3-hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has shown significant anticancer activity:

  • Telomerase Inhibition : Research indicates that this compound exhibits potent inhibitory effects on telomerase activity. In a study involving several derivatives of chromones, compounds similar to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone demonstrated IC50 values below 1 µM against telomerase, significantly outperforming staurosporine (IC50 = 6.41 µM) . The inhibition of telomerase is crucial as it is often associated with cancer cell immortality.
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 in a concentration-dependent manner . This effect is mediated through the downregulation of dyskerin expression, a key component of the telomerase complex.

Structure–Activity Relationship (SAR)

The biological activity of chromone derivatives can be significantly influenced by their structural features:

  • Methoxy Substituents : The presence and position of methoxy groups on the phenyl ring affect the potency of telomerase inhibition and anticancer activity.
  • Phenyl Ring Modifications : Variations in the substituents on the phenyl ring lead to differences in biological activity. For instance, compounds with electron-donating groups have shown enhanced antiproliferative effects .

Case Studies

Several case studies have documented the efficacy of chromone derivatives in various cancer models:

  • In Vitro Studies : In vitro assays demonstrated that compounds structurally related to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone exhibited significant growth inhibition across different cancer cell lines including breast (MCF-7), lung (A549), and gastric (SGC-7901) cancers .
  • Mechanistic Insights : Studies employing Western blotting techniques indicated that these compounds can modulate key signaling pathways involved in apoptosis and cell proliferation .

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one, and how are intermediates validated?

The synthesis typically involves cyclization of substituted chalcones or flavanone precursors under acidic or basic conditions. For example, a reported method for analogous chromenones uses Friedel-Crafts acylation followed by hydroxylation and methoxylation steps. Intermediate validation relies on thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for regiochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How is structural characterization of this compound performed, and what software tools are critical for crystallographic refinement?

X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data are processed using SHELXL for refinement, which handles hydrogen bonding networks and anisotropic displacement parameters. For non-crystalline samples, 2D NMR (COSY, HSQC, HMBC) resolves methoxy and hydroxyl group positions. ORTEP-3 is recommended for visualizing thermal ellipsoids in crystallographic models .

Q. What methodologies ensure purity and stability during experimental studies?

Purity is assessed via reverse-phase HPLC with UV detection (λ = 254–280 nm for chromenone absorbance) and confirmed by NMR integration of aromatic protons. Stability under varying pH and temperature conditions is monitored using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS tracking degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic and natural product spectral data for this compound?

Discrepancies in melting points or NMR signals (e.g., aromatic proton splitting patterns) often arise from stereochemical or substituent positional errors. Comparative analysis using synthetic analogs (e.g., varying methoxy groups) and computational tools like density functional theory (DFT)-predicted NMR shifts can identify misassignments. In one study, revising the proposed structure of a natural chromenone required synthesizing alternative regioisomers and matching mass fragmentation patterns .

Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity in chromenone derivatives?

Systematic SAR studies involve synthesizing derivatives with modified methoxy/hydroxy groups and testing against target enzymes (e.g., kinases, oxidases). For example, 3-hydroxy substitution in flavanones correlates with antioxidant activity, while methoxy groups at C-2 and C-7 enhance lipophilicity and membrane permeability. In vitro assays (e.g., DPPH radical scavenging) combined with molecular docking (AutoDock Vina) clarify pharmacophore requirements .

Q. What analytical challenges arise in detecting trace metabolites or degradation products of this compound?

Low-abundance metabolites (e.g., hydroxylated or demethylated derivatives) require high-sensitivity LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Fragmentation pathways (e.g., retro-Diels-Alder for chromenones) must be validated using reference standards. For complex matrices (e.g., plant extracts), solid-phase extraction (SPE) with C18 cartridges improves signal-to-noise ratios .

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